molecular formula C16H20N2O2S2 B4967473 1-phenethyl-4-(2-thienylsulfonyl)piperazine

1-phenethyl-4-(2-thienylsulfonyl)piperazine

Cat. No.: B4967473
M. Wt: 336.5 g/mol
InChI Key: USHQLDNGIHATGO-UHFFFAOYSA-N
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Description

1-phenethyl-4-(2-thienylsulfonyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has a unique structure that includes a phenethyl group and a thienylsulfonyl group attached to a piperazine ring. The molecular formula of this compound is C16H20N2O2S2 .

Chemical Reactions Analysis

1-phenethyl-4-(2-thienylsulfonyl)piperazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-phenethyl-4-(2-thienylsulfonyl)piperazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including its effects on various biological pathways. In medicine, it is investigated for its potential therapeutic applications, such as its use in the development of new drugs. In industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of 1-phenethyl-4-(2-thienylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

1-phenethyl-4-(2-thienylsulfonyl)piperazine can be compared with other similar compounds, such as 1-ethyl-4-(2-thienylsulfonyl)piperazine and 1-phenyl-4-(2-thienylsulfonyl)piperazine. These compounds share a similar piperazine core structure but differ in the substituents attached to the piperazine ring. The unique combination of the phenethyl and thienylsulfonyl groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-phenylethyl)-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c19-22(20,16-7-4-14-21-16)18-12-10-17(11-13-18)9-8-15-5-2-1-3-6-15/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHQLDNGIHATGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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